

# Technical Support Center: Deucrictibant Long-Term Safety Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Deucrictibant**

Cat. No.: **B10821495**

[Get Quote](#)

Disclaimer: **Deucrictibant** is an investigational product and is not yet approved by any regulatory authorities. The information provided here is based on publicly available clinical trial data and is intended for research and informational purposes only.

## Frequently Asked Questions (FAQs)

### Q1: What is the mechanism of action for Deucrictibant and how does it relate to its safety profile?

**Deucrictibant** is an orally administered, potent, and specific antagonist of the bradykinin B2 receptor.<sup>[1]</sup> In hereditary angioedema (HAE), excessive bradykinin generation leads to increased vascular permeability, resulting in swelling and pain.<sup>[1]</sup> By selectively blocking the bradykinin B2 receptor, **Deucrictibant** is designed to prevent the downstream signaling that causes these symptoms.<sup>[2][3]</sup> Its targeted mechanism of action suggests that off-target effects would be minimal, contributing to a potentially favorable safety profile. The primary therapeutic action is focused on mitigating the specific pathway responsible for HAE attacks.<sup>[3]</sup>



[Click to download full resolution via product page](#)

**Caption: Deucrictibant's mechanism as a bradykinin B2 receptor antagonist.**

## Q2: What are the most common adverse events observed in long-term prophylactic studies of Deucrictibant?

Based on interim data from the CHAPTER-1 open-label extension (OLE) study, where participants received **Deucrictibant** 40 mg/day for a mean duration of 12.8 months, the drug was generally well-tolerated.[4][5] No treatment-related serious adverse events have been reported.[4][6]

The most notable treatment-related treatment-emergent adverse events (TEAEs) reported in clinical trials have been mild in severity.[7][8]

Summary of Treatment-Related TEAEs in Prophylactic Studies

| Study         | Dosage    | Treatment-Related TEAEs Reported (Incidence)                                                                       | Severity | Reference(s) |
|---------------|-----------|--------------------------------------------------------------------------------------------------------------------|----------|--------------|
| CHAPTER-1     | 20 mg/day | Nausea (1/11),<br>Dizziness after certain movements (1/11)                                                         | Mild     |              |
| CHAPTER-1     | 40 mg/day | Asymptomatic increased gamma-glutamyltransferase (<2x ULN) (1/12)                                                  | Mild     | [6]          |
| CHAPTER-1 OLE | 40 mg/day | Asymptomatic increased gamma-glutamyltransferase (<2x ULN) (1 participant),<br>Tooth discoloration (1 participant) | Mild     | [6]          |

Note: Data is derived from separate analyses and reports of the CHAPTER-1 study and its open-label extension. The participant population in the OLE is largely comprised of those who completed the initial study part.

Across Phase 2 and 3 studies for both on-demand and prophylactic use, no participants have discontinued treatment due to adverse events.[9][10]

## Q3: What is a standard protocol for a long-term preclinical toxicology study for a compound like

## Deucrictibant?

While specific preclinical toxicology data for **Deucrictibant** is proprietary, a standard experimental protocol for assessing the long-term safety of a small molecule oral drug involves chronic dosing in at least two species (one rodent, one non-rodent). The workflow is designed to identify potential target organ toxicities, establish a No-Observed-Adverse-Effect Level (NOAEL), and characterize the dose-response relationship of any observed toxicities.

Generalized Workflow for a 6-Month Chronic Oral Toxicology Study

## Preclinical Long-Term Safety Assessment Workflow

[Click to download full resolution via product page](#)**Caption:** A typical workflow for a chronic preclinical toxicology study.

### Key Methodologies:

- Dosing: The test article (**Deucrictibant**) would be administered orally (e.g., via gavage or in feed) daily for a period of 6 to 9 months.
- Monitoring: In-life monitoring includes daily health checks, weekly measurements of body weight and food consumption, and periodic ophthalmic and cardiovascular (e.g., ECG) examinations.
- Clinical Pathology: Blood and urine are collected at multiple timepoints (e.g., baseline, 3 months, 6 months, and termination) to assess hematology, coagulation, and serum chemistry parameters (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine).
- Terminal Procedures: At the end of the study, animals undergo a full necropsy. Organs are weighed, and a comprehensive list of tissues is collected and preserved for microscopic histopathological examination by a veterinary pathologist.
- Toxicokinetics (TK): Blood samples are taken at specific intervals after dosing to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile at the tested dose levels.

## Q4: Has any potential for hepatotoxicity or other organ-specific toxicity been identified?

In the CHAPTER-1 prophylactic trial, one participant receiving **Deucrictibant** 40 mg/day had an asymptomatic increase in gamma-glutamyltransferase (GGT), a liver enzyme. This event was classified as mild and did not lead to treatment discontinuation.<sup>[6]</sup> The open-label extension study also noted one instance of this mild, asymptomatic GGT elevation.<sup>[6]</sup> Overall, across multiple clinical trials with mean treatment durations extending beyond one year, **Deucrictibant** has been well-tolerated with no new safety signals identified.<sup>[5][11][12]</sup> No treatment-related serious or severe TEAEs related to laboratory parameters, vital signs, or electrocardiogram findings have been reported.

## Q5: What does the long-term safety data from the on-demand treatment studies show?

The RAPIDe-3 (Phase 3) and RAPIDe-2 (Phase 2/3 extension) studies evaluated **Deucrictibant** for on-demand treatment of HAE attacks. In these settings, the safety profile was consistent with that observed in prophylactic trials.[11]

- RAPIDe-3: **Deucrictibant** was well-tolerated with no treatment-related serious adverse events and no participants discontinuing treatment due to TEAEs.[9]
- RAPIDe-2 (Extension Study): Analysis of 337 attacks showed **Deucrictibant** was well-tolerated across all doses with no new safety signals observed.[12] This included consistent safety outcomes for upper airway attacks.[13]

The data supports a favorable safety profile for the acute, intermittent use of **Deucrictibant** to treat HAE attacks.[9][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [horizonscandb.pcori.org](http://horizonscandb.pcori.org) [horizonscandb.pcori.org]
- 2. [angioedemanews.com](http://angioedemanews.com) [angioedemanews.com]
- 3. What is Deucrictibant used for? [synapse.patsnap.com](http://synapse.patsnap.com)
- 4. [hmpgloballearningnetwork.com](http://hmpgloballearningnetwork.com) [hmpgloballearningnetwork.com]
- 5. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 6. [ir.pharvaris.com](http://ir.pharvaris.com) [ir.pharvaris.com]
- 7. Positive Results from CHAPTER-1 Phase 2 Study of [globenewswire.com](http://globenewswire.com)
- 8. [haei.org](http://haei.org) [haei.org]
- 9. Pharvaris phase 3 RAPIDe-3: 1.28-hour relief with deucrictibant | PHVS Stock News [stocktitan.net](http://stocktitan.net)
- 10. [angioedemanews.com](http://angioedemanews.com) [angioedemanews.com]
- 11. [hcplive.com](http://hcplive.com) [hcplive.com]

- 12. Pharvaris Presents Deucrictibant Long-Term Extension Data for Both the Prophylactic and On-Demand Treatment of HAE at the Bradykinin Symposium 2024 - BioSpace [biospace.com]
- 13. swissbiotech.org [swissbiotech.org]
- To cite this document: BenchChem. [Technical Support Center: Deucrictibant Long-Term Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821495#long-term-safety-profile-of-deucrictibant]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)